1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
Description
The compound is likely of interest in the fields of medicinal chemistry and materials science due to the presence of imidazo[1,2-a]pyridin and 1,3,4-oxadiazol rings, which are common in pharmaceuticals and functional materials. These moieties often contribute to a compound's biological activity and material properties, respectively.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, as demonstrated by Shimoga et al. (2018), who synthesized a related oxadiazolylmethanamine compound through a polyphosphoric acid condensation route, offering a high-yield and efficient approach (Shimoga, Shin, & Kim, 2018). This method might be applicable for synthesizing the target compound by adjusting the starting materials to include the specific imidazo[1,2-a]pyridin and phenyl-oxadiazol fragments.
Molecular Structure Analysis
The molecular structure of compounds containing imidazo[1,2-a]pyridin and 1,3,4-oxadiazol rings can be characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These techniques provide information on the compound's functional groups, molecular framework, and molecular weight, crucial for confirming the successful synthesis and purity of the compound.
Chemical Reactions and Properties
Compounds with the imidazo[1,2-a]pyridin and 1,3,4-oxadiazol scaffolds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more. These reactions can be exploited to further modify the compound or to study its reactivity patterns. For example, Bucci et al. (2018) demonstrated the use of a [1,3]-dipolar cycloaddition reaction in synthesizing a scaffold designed to stabilize parallel turn conformations, indicating the potential versatility of the compound in chemical transformations (Bucci et al., 2018).
properties
IUPAC Name |
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-13-16(25-10-15(20)8-9-17(25)21-13)11-24(2)12-18-22-23-19(26-18)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCATYBQYMCACQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)CN(C)CC3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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